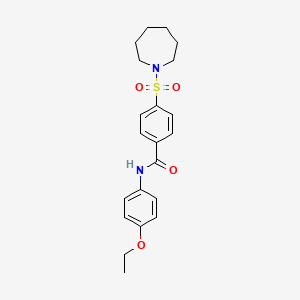

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

Description

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and an ethoxyphenyl group attached to a benzamide core.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-2-27-19-11-9-18(10-12-19)22-21(24)17-7-13-20(14-8-17)28(25,26)23-15-5-3-4-6-16-23/h7-14H,2-6,15-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEOYCCPNBJZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: Sulfonylation reactions using reagents such as sulfonyl chlorides or sulfonic acids.

Attachment of the ethoxyphenyl group: This step involves the use of ethoxyphenyl derivatives and appropriate coupling reactions.

Formation of the benzamide core: This can be achieved through amidation reactions using benzoyl chloride or benzamide derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide core or the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(azepan-1-ylsulfonyl)-N-(4-methoxyphenyl)benzamide

- 4-(azepan-1-ylsulfonyl)-N-(4-chlorophenyl)benzamide

- 4-(azepan-1-ylsulfonyl)-N-(4-fluorophenyl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with methoxy, chloro, or fluoro substituents, making it a valuable compound for research and development.

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound classified within the sulfonamide family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features a benzamide core, an azepane ring, and a sulfonamide group, which are significant for its interaction with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 437.53 g/mol. The compound's unique structural features contribute to its biological activity, particularly its ability to interact with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning it as a potential antibacterial agent. Additionally, the azepane moiety may enhance the binding affinity to specific targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds interfere with bacterial folate synthesis, which is crucial for DNA and RNA production.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Sulfamethoxazole | Staphylococcus aureus | 16 µg/mL |

| Trimethoprim | Streptococcus pneumoniae | 8 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. The inhibition of specific kinases involved in cell proliferation and survival pathways has been observed.

Case Study:

A study evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce bacterial load in culture systems. The compound was tested against several strains of bacteria, showing effective inhibition comparable to established antibiotics.

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy of this compound in treating infections caused by resistant bacterial strains. Preliminary results suggest promising outcomes in reducing infection rates and improving survival rates in treated subjects.

Q & A

Basic Research Questions

Q. What are the key steps and reagents involved in synthesizing 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide?

- Methodology : Synthesis typically involves sulfonylation of the azepane ring followed by amide coupling with 4-ethoxyaniline. Critical reagents include sulfonyl chlorides (for sulfonylation) and coupling agents like EDCI/HOBt for amide bond formation. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used under inert atmospheres. Reaction temperatures (0–80°C) and pH must be optimized to prevent side reactions, such as hydrolysis of the sulfonyl group .

- Validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm intermediate and final product purity.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Primary Techniques :

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, azepane protons at δ 1.5–2.5 ppm) .

- IR Spectroscopy : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

- Advanced Validation : X-ray crystallography resolves conformational details (e.g., planarity of the benzamide moiety) but requires high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

- Strategy :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., halogens) on the benzamide ring to enhance receptor binding. Replace azepane with smaller rings (e.g., piperidine) to evaluate steric effects .

- Functional Group Modifications : Replace sulfonyl with carbonyl groups to assess stability in enzymatic environments .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like carbonic anhydrase or kinases .

Q. What experimental approaches address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Hypothesis Testing :

- Dose-Response Assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective cytotoxicity .

- Mechanistic Studies : Use Western blotting to quantify apoptosis markers (e.g., caspase-3) or antimicrobial assays with standardized bacterial strains (e.g., E. coli ATCC 25922) .

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC to rule out impurities as activity sources .

Q. How does the compound interact with biological macromolecules at the molecular level?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to targets like serum albumin or DNA .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of enzyme inhibition .

- Computational Insights : Density Functional Theory (DFT) models predict electron distribution at the sulfonyl-amide junction, influencing H-bonding with active sites .

Key Challenges & Recommendations

- Synthesis : Low yields (<40%) in amide coupling steps due to steric hindrance. Mitigate via microwave-assisted synthesis .

- Biological Assays : Discrepancies in antimicrobial data may stem from strain variability. Standardize using CLSI guidelines .

For further validation, consult PubChem (CID: [insert after database lookup]) and CAS Common Chemistry (CC-BY-NC 4.0 license) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.